(3-Amino-5-nitrophenyl)methanol (3-Amino-5-nitrophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 90390-46-8
VCID: VC21201559
InChI: InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2
SMILES: C1=C(C=C(C=C1N)[N+](=O)[O-])CO
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

(3-Amino-5-nitrophenyl)methanol

CAS No.: 90390-46-8

Cat. No.: VC21201559

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-5-nitrophenyl)methanol - 90390-46-8

Specification

CAS No. 90390-46-8
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name (3-amino-5-nitrophenyl)methanol
Standard InChI InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2
Standard InChI Key QOQKOVFSUNXURX-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1N)[N+](=O)[O-])CO
Canonical SMILES C1=C(C=C(C=C1N)[N+](=O)[O-])CO

Introduction

Basic Information and Chemical Structure

(3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8) is an aromatic compound with molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . This compound belongs to the nitroaniline derivatives family, containing both an electron-donating amino group and an electron-withdrawing nitro group positioned meta to each other on a benzene ring, with a hydroxymethyl group (-CH₂OH) providing additional functionality .

The structural features of this compound create interesting electronic distributions that contribute to its reactivity and applications in synthetic chemistry. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates regions of varying electron density within the molecule .

Nomenclature and Identification

The compound is formally identified through several systematic and common names:

PropertyValue
IUPAC Name(3-amino-5-nitrophenyl)methanol
CAS Number90390-46-8
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
InChIInChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2
InChI KeyQOQKOVFSUNXURX-UHFFFAOYSA-N

Table 1: Identification and structural information of (3-Amino-5-nitrophenyl)methanol

Common synonyms include 3-(Hydroxymethyl)-5-nitroaniline, 3-Amino-5-nitrobenzenemethanol, and Benzenemethanol, 3-amino-5-nitro- . These alternative nomenclatures are important for database searches and literature reviews in research contexts.

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is essential for appropriate handling, storage, and application in research and industrial settings.

Physical Properties

(3-Amino-5-nitrophenyl)methanol is a solid at room temperature with a characteristic appearance typical of nitroaromatic compounds . The compound has precisely defined thermal properties that are important for its handling and processing.

PropertyValue
AppearanceSolid
Melting Point90-93°C
Boiling Point425.9±30.0°C at 760 mmHg
Density1.4±0.1 g/cm³
Flash Point211.4±24.6°C
Enthalpy of Vaporization71.7±3.0 kJ/mol
Molar Refractivity43.5±0.3 cm³

Table 2: Physical properties of (3-Amino-5-nitrophenyl)methanol

Chemical Properties

The chemical behavior of (3-Amino-5-nitrophenyl)methanol is influenced by its functional groups. The hydroxymethyl group can participate in oxidation reactions and esterification, while the amino group can undergo diazotization, acylation, and other typical amine reactions . The nitro group can be reduced to form additional amino groups or participate in nucleophilic aromatic substitution reactions under appropriate conditions.

PropertyValue
SolubilitySoluble in organic solvents (ethanol, chloroform), slightly soluble in water
Acidity Coefficient (pKa)13.71±0.10 (Predicted)
Chemical ReactivityReactive amino and hydroxyl groups; nitro group susceptible to reduction

Table 3: Chemical properties of (3-Amino-5-nitrophenyl)methanol

The compound's chemical behavior is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating amino group, creating a molecule with regions of variable electron density that influence its reactivity patterns .

Applications in Chemical Synthesis and Research

(3-Amino-5-nitrophenyl)methanol serves as a valuable building block in organic synthesis with diverse applications across multiple fields.

As a Synthetic Intermediate

The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules . Its bifunctional nature, with both amino and hydroxymethyl groups, makes it versatile for further derivatization.

The primary applications include:

  • Synthesis of pharmaceutically active compounds

  • Production of dye precursors

  • Development of agrochemicals and pesticides

  • Preparation of specialty chemicals

Protein Degrader Building Blocks

One notable application is its use as a component in the family of protein degrader building blocks . Protein degraders are an emerging class of compounds that can selectively target proteins for degradation, offering potential therapeutic applications in conditions where protein accumulation contributes to disease pathology.

Structural Features Contributing to Applications

The compound's utility in synthesis stems from its structural features:

  • The amino group can be diazotized for introduction of various functional groups

  • The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid

  • The hydroxymethyl group can be converted to a leaving group for nucleophilic substitution

  • The nitro group can be reduced to provide additional functionality

  • The aromatic ring can undergo electrophilic aromatic substitution at remaining positions

PropertyDetails
Signal WordWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP261-P280-P305+P351+P338
GHS PictogramGHS07

Table 4: Hazard classification information for (3-Amino-5-nitrophenyl)methanol

These hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Comparison with Structural Analogs

Understanding the relationship between (3-Amino-5-nitrophenyl)methanol and its structural analogs provides insight into the compound's unique properties and applications.

Related Compounds

Several compounds share structural similarities with (3-Amino-5-nitrophenyl)methanol:

CompoundCAS NumberMolecular FormulaKey Differences
(3-Amino-4-nitrophenyl)methanol37637-55-1C₇H₈N₂O₃Nitro group at position 4 instead of 5
3-Amino-5-nitrophenol618-64-4C₆H₆N₂O₃Hydroxyl instead of hydroxymethyl group
(3-Bromo-5-nitrophenyl)methanol139194-79-9C₇H₆BrNO₃Bromo group instead of amino group
3-Amino-5-nitrobenzoic acid618-84-8C₇H₆N₂O₄Carboxylic acid instead of hydroxymethyl group

Table 5: Comparative analysis of (3-Amino-5-nitrophenyl)methanol and related compounds

These structural variations result in different chemical behaviors and applications. For instance, 3-amino-5-nitrobenzoic acid has greater water solubility due to its carboxylic acid group, while (3-bromo-5-nitrophenyl)methanol might be more suitable for coupling reactions due to the reactive bromo substituent .

Future Research Directions

While current research on (3-Amino-5-nitrophenyl)methanol appears limited in the available literature, several promising directions for future investigations can be identified based on its structural features and reactivity.

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